![molecular formula C17H14N2O3 B14013072 2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole CAS No. 67133-30-6](/img/structure/B14013072.png)
2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzopyrano and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
- Substitution : Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Medicine: Medicinally, this compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired effects.
相似化合物的比较
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Bioplastics : Polymers derived from renewable sources with potential biodegradability.
Uniqueness: What sets 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- apart is its unique ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, from drug development to material science.
属性
CAS 编号 |
67133-30-6 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-7-5-11(6-8-13)15-9-12-10-22-16-4-2-1-3-14(16)17(12)18-15/h1-8,12,15H,9-10H2 |
InChI 键 |
XCXLDOAETOHPKD-UHFFFAOYSA-N |
规范 SMILES |
C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
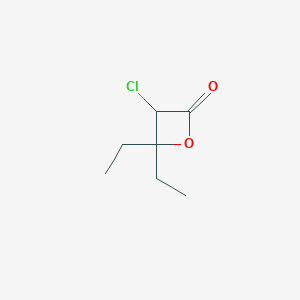
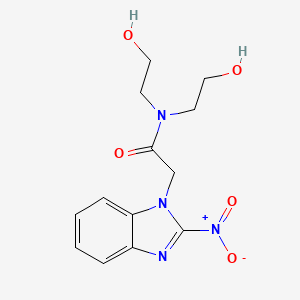
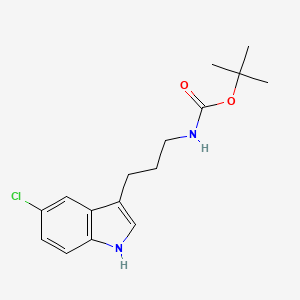
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
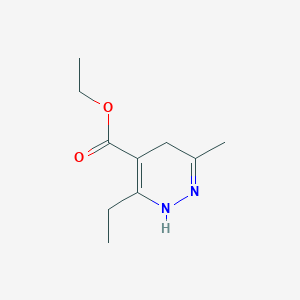

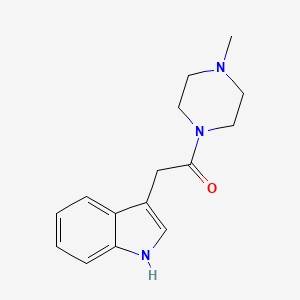
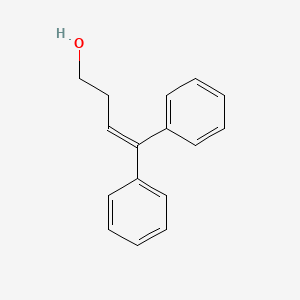

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
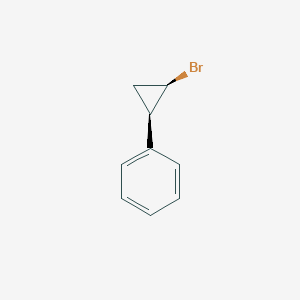

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
